Lipophilicity Control: Near-Neutral LogP vs. PEG Homologs
m-PEG3-CH2-alcohol possesses a calculated LogP of 0.04840, placing it in a narrow, near-neutral hydrophilicity window. This is in stark contrast to its closest commercially available homologs: the shorter Methyl-PEG2-alcohol exhibits a significantly more hydrophilic LogP of -1.16, while the longer Methyl-PEG4-alcohol has a LogP of -0.6 [1]. An amine-terminated analog, m-PEG3-amine, shows a higher LogP of 0.32500, indicating a more lipophilic character . The near-zero LogP of m-PEG3-CH2-alcohol is predictive of balanced aqueous solubility and passive membrane permeability, a critical parameter for the cellular uptake of PROTAC molecules .
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | 0.04840 |
| Comparator Or Baseline | Methyl-PEG2-alcohol (LogP -1.16), Methyl-PEG4-alcohol (LogP -0.6), m-PEG3-amine (LogP 0.32500) |
| Quantified Difference | LogP difference vs. PEG2: +1.208; vs. PEG4: +0.648; vs. PEG3-amine: -0.2766 |
| Conditions | Calculated values from standard software/predictive models (e.g., ACD/Labs, XLogP3) as reported in authoritative databases [1]. |
Why This Matters
This specific LogP value enables scientists to rationally select a linker with a predictable, moderate lipophilicity that balances solubility and membrane permeability, which is essential for optimizing the cellular activity of PROTACs and other bioconjugates.
- [1] ChemSrc. (2024). Methyl-PEG2-alcohol | CAS 111-77-3. Retrieved from https://m.chemsrc.com/en/cas/111-77-3_895559.html; mPEG4-alcohol (CAS 23783-42-8). Retrieved from https://buildingblock.bocsci.com/product/mpeg4-alcohol-cas-23783-42-8-310372.html View Source
